molecular formula C8H12ClN B14072591 Benzenamine, 4-ethyl-, hydrochloride CAS No. 59626-77-6

Benzenamine, 4-ethyl-, hydrochloride

Cat. No.: B14072591
CAS No.: 59626-77-6
M. Wt: 157.64 g/mol
InChI Key: NJKMADBKFHAQPY-UHFFFAOYSA-N
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Description

As an aromatic amine salt, it exhibits enhanced water solubility compared to its free base form due to ionic interactions. The ethyl substituent is an electron-donating group, which influences the compound’s basicity and reactivity. Such derivatives are often utilized in pharmaceutical synthesis, agrochemicals, and organic intermediates .

Properties

CAS No.

59626-77-6

Molecular Formula

C8H12ClN

Molecular Weight

157.64 g/mol

IUPAC Name

4-ethylaniline;hydrochloride

InChI

InChI=1S/C8H11N.ClH/c1-2-7-3-5-8(9)6-4-7;/h3-6H,2,9H2,1H3;1H

InChI Key

NJKMADBKFHAQPY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N.Cl

Origin of Product

United States

Preparation Methods

Nitration-Reduction Pathway

The nitration-reduction pathway remains the most widely adopted method for synthesizing 4-ethylaniline hydrochloride. This two-step process begins with the nitration of ethylbenzene, followed by catalytic hydrogenation and subsequent salt formation.

Step 1: Nitration of Ethylbenzene
Ethylbenzene undergoes nitration using a mixed acid system (HNO₃/H₂SO₄) at 45–50°C. The ethyl group directs electrophilic substitution to the para position, yielding 4-nitroethylbenzene with >85% regioselectivity. Excess nitric acid (>1.2 equivalents) minimizes di-nitration byproducts, while sulfuric acid acts as both catalyst and dehydrating agent.

Step 2: Catalytic Hydrogenation
4-Nitroethylbenzene is reduced to 4-ethylaniline using hydrogen gas (30–50 psi) over a palladium-on-carbon (Pd/C) catalyst at 80–100°C. Reaction completion is confirmed by thin-layer chromatography (TLC) or gas chromatography (GC), with yields exceeding 90% under optimized conditions. The free base is then treated with concentrated HCl in ethanol to precipitate the hydrochloride salt.

Parameter Optimal Range Impact on Yield
Nitration Temperature 45–50°C Minimizes isomerization
H₂ Pressure 30–50 psi Balances safety and rate
HCl Concentration 36–38% (w/w) Ensures complete salt formation

Direct Alkylation of Aniline

Direct alkylation offers a single-step route but requires careful control to suppress N-alkylation and ortho/meta byproducts.

Friedel-Crafts Alkylation
Aniline reacts with ethyl chloride in the presence of AlCl₃ (1.2 equivalents) at 0–5°C. The Lewis acid polarizes the ethyl chloride, generating an electrophilic ethyl carbocation. Para selectivity arises from the steric bulk of the AlCl₃-aniline complex, directing the ethyl group to the less hindered position. Post-reaction, the mixture is quenched with ice-cold HCl to precipitate 4-ethylaniline hydrochloride. Challenges include competing N-ethylation (≤15%) and the need for rigorous temperature control.

Microwave-Assisted Modification
Recent studies demonstrate that microwave irradiation (300 W, 100°C) reduces reaction time from 12 hours to 45 minutes while improving para selectivity to 78%. This method employs FeCl₃ as a greener catalyst, though scalability remains under investigation.

Reductive Amination Approaches

Reductive amination of 4-ethylacetophenone provides an alternative route, particularly for high-purity applications.

Procedure
4-Ethylacetophenone reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at reflux. The ketone is converted to an imine intermediate, which is reduced in situ to the amine. Acidic workup with HCl yields the hydrochloride salt. While this method achieves >95% purity, the high cost of NaBH₃CN limits industrial adoption.

Industrial-Scale Production Methodologies

Continuous-Flow Nitration

Modern facilities employ continuous-flow reactors for nitration, enhancing heat dissipation and safety. Ethylbenzene and mixed acid are fed into a tubular reactor at 50°C with a residence time of 8–10 minutes. This system achieves 92% conversion with <3% di-nitrated byproducts, outperforming batch reactors.

Hydrogenation Optimization

Large-scale hydrogenation uses Raney nickel catalysts in fixed-bed reactors. Operating at 20–30 bar H₂ and 120°C, this setup processes 500–1,000 kg batches daily. Catalyst lifetime extends to 6 months with periodic regeneration using dilute nitric acid.

Critical Analysis of Reaction Parameters

Temperature Effects

  • Nitration : Temperatures >55°C promote meta substitution and resinification, reducing para selectivity to 65%.
  • Hydrogenation : Exothermic reactions require precise cooling; adiabatic conditions can lead to runaway reactions and catalyst sintering.

Catalytic Systems

  • Pd/C vs. Raney Nickel : Pd/C offers higher activity (TOF = 1,200 h⁻¹) but is prone to sulfur poisoning. Raney nickel (TOF = 800 h⁻¹) tolerates residual sulfur impurities, making it preferable for low-grade feedstocks.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-ethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or nitro compounds.

    Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Para-benzoquinone or nitro derivatives.

    Reduction: Ethylcyclohexylamine or other reduced forms.

    Substitution: Various substituted benzenamines depending on the reagents used.

Scientific Research Applications

Benzenamine, 4-ethyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenamine, 4-ethyl-, hydrochloride depends on its specific application. In general, it acts as a nucleophile in various chemical reactions, where the amino group can donate electrons to electrophilic centers. This property makes it useful in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Para-substituted aniline hydrochlorides share structural similarities but differ in physicochemical properties, toxicity, and applications based on substituent effects. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
Benzenamine, 4-ethyl-, hydrochloride -CH₂CH₃ C₈H₁₂ClN ~157.64* Moderate hydrophobicity; electron-donating ethyl group reduces acidity of the conjugate acid.
4-Ethoxybenzenamine hydrochloride (p-Phenetidine HCl) -OCH₂CH₃ C₈H₁₂ClNO 173.66 Higher polarity due to ethoxy group; oral rat LD₅₀ = 2080 mg/kg.
4-Benzylaniline hydrochloride -CH₂C₆H₅ C₁₃H₁₄ClN 219.71 Bulky benzyl group increases steric hindrance; reduced solubility in polar solvents.
4-(Dimethylamino)benzylamine dihydrochloride -CH₂N(CH₃)₂ C₉H₁₅Cl₂N₂ 234.14 Dual amine functionality; dihydrochloride form enhances solubility and stability.
4-Methoxyphenethylamine hydrochloride -CH₂CH₂NH₂ (with 4-OCH₃) C₉H₁₄ClNO 201.67 Methoxy group improves water solubility; used in neurotransmitter research.

*Calculated based on molecular formula.

Electronic and Reactivity Differences

  • Electron-Donating vs. Withdrawing Groups : The ethyl group in 4-ethylbenzenamine hydrochloride donates electrons via inductive effects, making the anilinium ion less acidic compared to derivatives with electron-withdrawing groups (e.g., nitro or chloro substituents) .
  • Steric Effects : Bulky substituents like benzyl () hinder electrophilic substitution reactions, whereas smaller groups like methoxy () allow for faster reactivity in coupling reactions .

Research Findings and Data Gaps

  • Solubility: Hydrochloride salts generally improve aqueous solubility, but hydrophobic groups like ethyl or benzyl reduce it compared to methoxy or amino derivatives .
  • Synthetic Routes : Many para-substituted anilines are synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution, with yields influenced by substituent electronic effects .
  • Data Gaps: Limited toxicity and pharmacokinetic data for 4-ethylbenzenamine hydrochloride necessitate further studies to confirm safety profiles.

Biological Activity

Benzenamine, 4-ethyl-, hydrochloride (CAS No. 539-42-0) is an organic compound that has garnered attention for its potential biological activities and toxicological implications. This article delves into the biological activity of this compound, focusing on its metabolic pathways, toxic effects, and potential health risks based on diverse research findings.

This compound is a salt formed from the base benzenamine and hydrochloric acid. Its molecular formula is C9_9H12_{12}ClN, with a molecular weight of approximately 173.65 g/mol. The compound features an ethyl group attached to the para position of the aniline structure, which influences its biological interactions.

Metabolic Pathways

Research indicates that benzenamine derivatives undergo metabolic activation primarily through cytochrome P450 enzymes. In vitro studies have shown that exposure to benzenamine can lead to the formation of reactive metabolites capable of binding to cellular macromolecules such as DNA and proteins . This binding can result in genotoxic effects, as evidenced by studies demonstrating covalent interactions with liver DNA in rodent models.

Biological Effects

  • Toxicity :
    • Acute toxicity studies in rats have reported pathological changes in various organs, particularly the liver and bladder, with significant dose-dependent effects observed at high doses (≥3000 mg/kg) leading to hepatotoxicity and urinary bladder hyperplasia .
    • Long-term exposure studies have indicated a correlation between benzenamine exposure and increased tumor incidence in animal models, particularly in the urinary bladder and liver .
  • Carcinogenic Potential :
    • Epidemiological data suggest a heightened risk for urinary bladder cancer among workers exposed to benzenamine in industrial settings . The International Agency for Research on Cancer (IARC) has classified certain amine compounds as potential human carcinogens based on animal studies.

Case Study 1: Rodent Toxicity Assessment

A study conducted on male F344/N rats exposed to varying concentrations of benzenamine over a prolonged period revealed significant increases in tumor formation within the bladder and liver tissues. The incidence of tumors was notably higher at doses exceeding 6000 mg/kg diet .

Case Study 2: Occupational Exposure

An investigation into occupational exposure among workers in dye manufacturing showed elevated levels of urinary bladder cancer correlating with exposure duration and intensity to benzenamine derivatives. This study highlighted the need for stringent safety measures in industrial environments handling such chemicals .

Summary of Biological Activities

The following table summarizes the key findings related to the biological activity of this compound:

Activity Findings
Metabolism Reactive metabolite formation leading to DNA/protein binding
Toxicity Dose-dependent hepatotoxicity and organ damage at high doses
Carcinogenic Potential Increased tumor incidence in rodent models; occupational cancer risk
Genotoxicity Covalent binding to DNA observed in liver tissues of exposed rodents

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Benzenamine, 4-ethyl-, hydrochloride with high purity?

  • Methodology : React 4-ethylaniline with hydrochloric acid (HCl) in a stoichiometric acid-base reaction under anhydrous conditions. Purify the product via recrystallization using ethanol/water mixtures. Confirm purity via melting point analysis (196–199°C range, consistent with analogous aniline hydrochlorides) and thin-layer chromatography (TLC) with UV visualization. For large-scale synthesis, inert atmosphere (e.g., nitrogen) is critical to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Techniques :

  • 1H/13C NMR : Identify aromatic protons (δ ~6.5–7.5 ppm) and ethyl group signals (δ ~1.2–1.4 ppm for CH3, δ ~2.5–2.7 ppm for CH2).
  • IR Spectroscopy : Detect N–H stretching (~2500–3000 cm⁻¹ for ammonium) and C–Cl vibrations (~600–800 cm⁻¹).
  • Mass Spectrometry : Compare fragmentation patterns with reference data (e.g., NIST Chemistry WebBook) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points for this compound?

  • Approach : Use differential scanning calorimetry (DSC) to determine the melting point with controlled heating rates. Cross-validate results with authenticated samples synthesized in-house or obtained from reputable suppliers. Investigate potential impurities (e.g., residual solvents) via gas chromatography-mass spectrometry (GC-MS) .

Q. What experimental strategies mitigate oxidation and degradation during storage?

  • Protocols :

  • Store the compound in amber vials under inert gas (argon) at –20°C to minimize air exposure and thermal degradation .
  • Monitor stability using accelerated aging studies (e.g., 40°C/75% relative humidity) and analyze degradation products via high-performance liquid chromatography (HPLC) coupled with mass spectrometry .

Q. How can reaction mechanisms involving this compound and electrophilic reagents be elucidated?

  • Methodology :

  • Conduct kinetic studies under varying temperatures and concentrations to determine rate laws.
  • Use isotopic labeling (e.g., deuterated solvents) to track proton transfer steps.
  • Validate mechanisms with density functional theory (DFT) calculations to model transition states .

Data Contradiction Analysis

Q. How should conflicting IR spectral data for this compound be addressed?

  • Resolution :

  • Compare experimental spectra with high-purity reference standards.
  • Utilize hyphenated techniques (e.g., LC-IR) to isolate and analyze individual components in mixtures.
  • Cross-reference databases like NIST Chemistry WebBook, which provides peer-reviewed spectral data .

Q. What factors contribute to variability in solubility measurements across studies?

  • Analysis :

  • Solubility is pH-dependent due to the compound’s ammonium chloride moiety. Standardize measurements using buffered solutions (e.g., phosphate buffer at pH 7.4).
  • Account for temperature effects (e.g., use a thermostated cell in UV-Vis spectrophotometry) .

Experimental Design Considerations

Q. How to design a study on the compound’s interactions with biological membranes?

  • Framework :

  • Use liposome models to simulate membrane permeability.
  • Employ fluorescence spectroscopy with membrane-embedded probes (e.g., Laurdan) to assess disruption.
  • Validate findings with molecular dynamics simulations .

Q. What precautions are necessary when handling this compound in aqueous reactions?

  • Guidelines :

  • Avoid prolonged exposure to moisture to prevent hydrolysis of the ammonium chloride group.
  • Use degassed solvents and conduct reactions under nitrogen to suppress oxidative by-products .

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